
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is a heterocyclic compound that features a unique structure incorporating sulfur and nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide typically involves the reaction of hexamethylenetetramine with sulfur-containing reagents under controlled conditions. One common method includes the use of formaldehyde and ammonia in an aqueous medium or vapor phase to produce hexamethylenetetramine, which is then reacted with sulfur compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A well-known explosive with a similar heterocyclic structure but different functional groups.
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Another heterocyclic compound with a similar core structure but different substituents
Uniqueness
Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is unique due to its incorporation of sulfur and nitrogen atoms within a bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C5H11N3O2S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide |
InChI |
InChI=1S/C5H11N3O2S/c9-11(10)7-4-5-3-6-1-2-8(5)11/h5-7H,1-4H2 |
InChI Key |
QKRGRMSPFMZGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CNS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



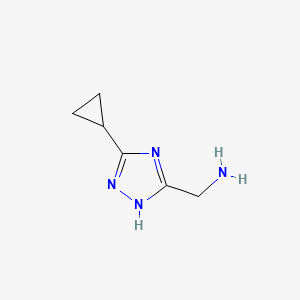
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)


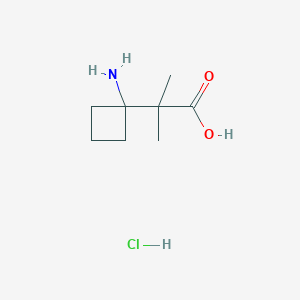
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
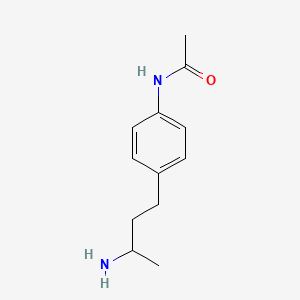
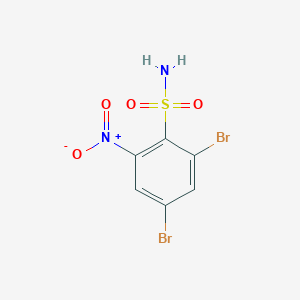


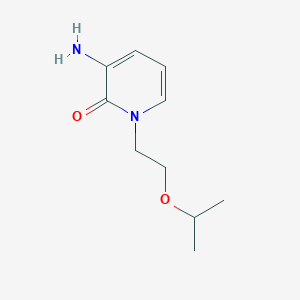
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
